(R)-N1-Boc-2-(benzyloxymethyl)piperazine

Chiral Synthesis Enantioselective Medicinal Chemistry Stereochemical Quality Control

(R)-N1-Boc-2-(benzyloxymethyl)piperazine (CAS 740806-54-6) is an enantiopure, orthogonally protected 2-substituted piperazine derivative. As a member of the chiral piperazine class, it features a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a benzyloxymethyl (BnOCH2) substituent at the C2 position in the (R)-configuration.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
CAS No. 740806-54-6
Cat. No. B3043122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N1-Boc-2-(benzyloxymethyl)piperazine
CAS740806-54-6
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1COCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-18-11-15(19)13-21-12-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3/t15-/m1/s1
InChIKeyJCGBMAPLKMXMKO-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N1-Boc-2-(benzyloxymethyl)piperazine (CAS 740806-54-6): What Sets This Chiral Piperazine Building Block Apart for Procurement


(R)-N1-Boc-2-(benzyloxymethyl)piperazine (CAS 740806-54-6) is an enantiopure, orthogonally protected 2-substituted piperazine derivative . As a member of the chiral piperazine class, it features a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a benzyloxymethyl (BnOCH2) substituent at the C2 position in the (R)-configuration . This compound serves as a key intermediate in medicinal chemistry for constructing stereodefined, polysubstituted piperazine scaffolds that are privileged structures in drug discovery [1]. The combination of defined (R)-stereochemistry, an orthogonal Boc protecting group ready for selective deprotection, and a latent benzyloxymethyl handle for further functionalization distinguishes it from non-chiral or differently substituted analogs in synthetic planning.

Why (R)-N1-Boc-2-(benzyloxymethyl)piperazine Cannot Be Substituted with Generic Chiral Piperazines


Procurement without attention to specific stereochemistry and protecting-group architecture leads to synthetic failure in multi-step medicinal chemistry campaigns. Substituting the (R)-enantiomer (CAS 740806-54-6) with its (S)-antipode or racemate introduces a stereochemical mismatch that can extinguish target binding or alter pharmacokinetic properties downstream . Similarly, the benzyloxymethyl group provides a unique balance of lipophilicity and a latent alcohol handle for further derivatization, which cannot be replicated by simpler 2-hydroxymethyl or 2-methyl analogs [1]. The Boc protection is orthogonal to benzyl ethers, allowing for selective N1-deprotection while preserving the C2-benzyloxymethyl group—a capability not available with Cbz or Fmoc analogs under the same conditions. The quantitative evidence below demonstrates the measurable differences that justify specifying exactly (R)-N1-Boc-2-(benzyloxymethyl)piperazine from a qualified vendor.

Quantitative Evidence Guide: Key Differentiation Parameters of (R)-N1-Boc-2-(benzyloxymethyl)piperazine (CAS 740806-54-6)


Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate

The target compound is commercially supplied with a defined (R)-configuration, certified by the vendor as 98% purity . In contrast, reference standards and literature indicate that the (S)-enantiomer is not listed under a specific CAS number with comparable commercial availability, and the racemic form would contain an inherent 50% of the undesired (S)-isomer [1]. This chiral specification ensures that scientists can introduce the correct three-dimensional orientation at the piperazine C2 position, which is critical for structure-activity relationships in drug candidates.

Chiral Synthesis Enantioselective Medicinal Chemistry Stereochemical Quality Control

Physicochemical Differentiation: Computed LogP and PSA vs. Common Analogs

The benzyloxymethyl substituent confers a distinct calculated logP of 2.6788 and a polar surface area (PSA) of 50.80 Ų for the target compound [1]. This contrasts with simpler 2-substituted piperazine building blocks such as N1-Boc-2-(hydroxymethyl)piperazine (logP ~0.9, PSA ~64 Ų, estimated by structure) and N1-Boc-2-methylpiperazine (logP ~1.8, PSA ~32 Ų, estimated). The higher logP of the target compound provides increased membrane permeability potential, while the moderate PSA maintains an acceptable balance for CNS drug-likeness, making it a preferred intermediate for optimizing pharmacokinetic profiles in lead optimization.

Lipophilicity Drug-Likeness Property-Based Design

Orthogonal Protection Advantage: Selective Boc Cleavage Without Benzyl Ether Loss

The Boc and benzyl ether groups are orthogonal under standard acidic deprotection conditions. The target compound can undergo quantitative Boc removal (e.g., TFA/DCM or 4M HCl in dioxane) to liberate the free piperazine NH, while the benzyloxymethyl group remains intact [1]. In contrast, analogs protected with Cbz instead of Boc require hydrogenolysis, which would simultaneously cleave the benzyl ether, destroying the synthetic handle. This orthogonal stability provides a measured advantage: a >95% yield of the deprotected, C2-functionalized piperazine is obtainable without compromising the benzyloxymethyl group, a step not feasible with Cbz-protected counterparts.

Protecting Group Strategy Orthogonal Deprotection Synthetic Efficiency

Purity and Specification Benchmark: 98% HPLC vs. Typical Research-Grade 95%

The target compound is routinely available at a certified purity of 98% by HPLC from established suppliers such as Leyan . This exceeds the typical 95% purity standard for many research-grade piperazine intermediates offered by general catalog distributors (e.g., BenchChem listings for related compounds often specify 95%). The tighter specification minimizes the impact of unknown impurities on reaction yields and biological assay noise, providing a 3% absolute purity advantage, which translates to fewer side products in subsequent synthetic steps.

Quality Control Reproducibility Procurement Specification

Optimal Application Scenarios for (R)-N1-Boc-2-(benzyloxymethyl)piperazine (CAS 740806-54-6) Based on Quantitative Evidence


Stereoselective Synthesis of CNS-Targeted Piperazine Pharmacophores

The defined (R)-chirality and lipophilic benzyloxymethyl group (logP 2.68) make this building block ideal for synthesizing CNS drug candidates where stereochemistry critically affects receptor binding and blood-brain barrier penetration. Using the (R)-enantiomer directly avoids the need for chiral resolution at a late stage, saving development time and cost .

Construction of Orthogonally Protected Piperazine Libraries for SAR Studies

The orthogonal Boc/benzyl ether protection system allows for selective N1-deprotection and subsequent diversification while retaining the C2-benzyloxymethyl handle. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) exploration in early drug discovery programs [1].

Intermediate for Proteolysis-Targeting Chimeras (PROTACs) and Bifunctional Molecules

The 98% purity specification and the presence of a benzyl-protected alcohol (latent functional group for linker attachment) make this compound suitable for assembling PROTACs and other heterobifunctional molecules that require high chemical homogeneity for reliable cellular assay data .

Asymmetric Catalysis Ligand Scaffold Development

The enantiopure (R)-piperazine core can be deprotected and further functionalized to create novel chiral ligands for asymmetric catalysis. The benzyloxymethyl group provides a sterically demanding and tunable environment around the catalytic center, and the high purity ensures reproducible catalytic activity .

Quote Request

Request a Quote for (R)-N1-Boc-2-(benzyloxymethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.